molecular formula C17H14N2O7 B5509480 ethyl 1,3-di-2-furoyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 1,3-di-2-furoyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No. B5509480
M. Wt: 358.3 g/mol
InChI Key: HAPFPNSMGAADOQ-UHFFFAOYSA-N
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Description

Ethyl 1,3-di-2-furoyl-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazole derivatives are known for their diverse applications in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of this compound and related compounds involves highly regioselective acylation and alkylation reactions. One study describes the synthesis of similar ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates via acylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alkylation with alpha-tosyloxysubstitutedacetophenones (Wen et al., 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical reactions of similar imidazole derivatives involve hydrogen bonding to form supramolecular structures in various dimensions. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit hydrogen bonding that links molecules into chains, sheets, or three-dimensional frameworks depending on the substituents (Costa et al., 2007).

Physical Properties Analysis

Physical properties such as crystal structure and packing are influenced by hydrogen bonds and molecular interactions. For example, a study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate highlights the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrates the chemical reactivity and regioselectivity of similar compounds (Machado et al., 2011).

Scientific Research Applications

Catalysis and Synthesis

Research demonstrates the use of related imidazole derivatives in catalysis and synthesis processes. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate , an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst, has been employed for the synthesis of complex organic compounds under solvent-free conditions, highlighting the potential of imidazole derivatives in facilitating clean and efficient synthesis methods (Khaligh, 2014).

Antimicrobial Activity

Imidazole derivatives exhibit valuable biological activities, including antimicrobial effects. For example, certain 1,3,4-oxadiazole derivatives , synthesized from related chemical precursors, have shown remarkable antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). This suggests the potential for developing new antimicrobial agents from imidazole-related compounds.

Material Science

In material science, imidazole derivatives have been explored for their thermal stability and potential applications in polymer chemistry. Studies on the thermal and thermo-oxidative degradation of certain polymers and model compounds provide insights into the degradation mechanisms and stability of materials, which could be relevant for enhancing the properties of polymers using imidazole derivatives (Botelho et al., 2001).

Novel Syntheses and Heterocyclic Chemistry

The versatility of imidazole derivatives in synthesizing novel heterocyclic compounds is notable. Research has demonstrated the one-pot synthesis of imidazolone derivatives , showcasing the potential of such compounds in constructing complex heterocyclic structures, which are valuable in various pharmaceutical and chemical industries (Bezenšek et al., 2012).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition properties. Studies on compounds like 1-(2-ethylamino)-2-methylimidazoline reveal their efficacy as corrosion inhibitors in acid media, suggesting potential applications in protecting metals from corrosion (Cruz et al., 2004).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives show inhibitory activity against influenza A .

Future Directions

Given the wide range of biological activities demonstrated by imidazole derivatives, there is significant potential for the development of new drugs based on this structure . Continued research into the synthesis and biological activity of novel imidazole derivatives could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

ethyl 1,3-bis(furan-2-carbonyl)-5-methyl-2-oxoimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-3-24-16(22)13-10(2)18(14(20)11-6-4-8-25-11)17(23)19(13)15(21)12-7-5-9-26-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPFPNSMGAADOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=CO2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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